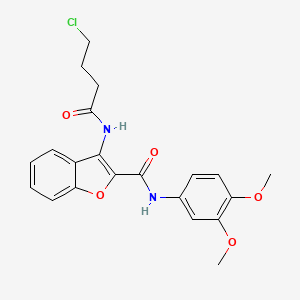![molecular formula C9H7Cl2N3S B2493628 N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine CAS No. 339010-29-6](/img/structure/B2493628.png)
N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is part of a broader class of chemicals that include various derivatives of thiadiazoles. These compounds are significant due to their wide range of applications and properties, particularly in the field of medicinal chemistry and materials science. The specific compound "N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine" has been studied for its synthesis, structure, and chemical properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves multi-step reactions starting from simple precursors. For example, starting from 4-chlorobenzoic acid, derivatives can be synthesized through esterification, hydrazination, salt formation, and cyclization processes to afford thiadiazole compounds with varying substituents (Chen et al., 2010). These methods demonstrate the versatility and adaptability of synthetic routes to obtain the desired thiadiazole derivatives.
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and reactivity of thiadiazole derivatives. X-ray crystallography is a common technique used to determine the crystal and molecular structure of these compounds, providing insights into their geometric configuration, bond lengths, and angles. The molecular structure of similar compounds has been solved by single-crystal X-ray diffraction methods, revealing details about their crystalline form and intermolecular interactions (Gayathri B. H et al., 2019).
Chemical Reactions and Properties
Thiadiazole derivatives participate in various chemical reactions due to their reactive functional groups. These reactions can lead to the formation of new compounds with potential biological or industrial applications. For instance, the reactivity of the thiadiazole ring can be exploited in nucleophilic substitution reactions or in the formation of Schiff bases, which are useful intermediates in organic synthesis (Sah et al., 2014).
Applications De Recherche Scientifique
Antiviral Activity
Compounds containing the thiadiazole moiety have been synthesized and tested for their antiviral properties. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated anti-tobacco mosaic virus activity (Chen et al., 2010).
Anti-Inflammatory and Analgesic Activities
N-(5-substituted phenyl1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives, which are structurally similar, have been synthesized and shown to exhibit anti-inflammatory and analgesic activities. These compounds were compared to standard drugs in their efficacy (Kothamunireddy & Galla, 2021).
Antimicrobial Agents
Derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized as potential antimicrobial agents. These compounds were tested against various bacterial and fungal strains, showing moderate activity (Sah et al., 2014).
Corrosion Inhibition
Some thiadiazole derivatives have been studied for their potential as corrosion inhibitors of iron. Quantum chemical parameters and molecular dynamics simulations were used to predict their effectiveness (Kaya et al., 2016).
Crystal Structure Analysis
The synthesis and crystal structure of related thiadiazole compounds have been determined, providing insights into their molecular configurations and potential applications in various fields (Wawrzycka-Gorczyca et al., 2011).
Anti-Leishmanial Activity
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, a novel series with a similar thiadiazole moiety, were synthesized and evaluated for their anti-leishmanial activity. These compounds were tested against Leishmania major and showed promising results (Tahghighi et al., 2012).
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other aniline and thiadiazole compounds, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
As a result, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Result of Action
Given its structural features, it might exhibit properties similar to other aniline and thiadiazole compounds, which have been studied for their potential antimicrobial, anti-inflammatory, and anticancer activities .
Propriétés
IUPAC Name |
4-chloro-N-[(5-chlorothiadiazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c10-6-1-3-7(4-2-6)12-5-8-9(11)15-14-13-8/h1-4,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDNYBZMTOMMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(SN=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

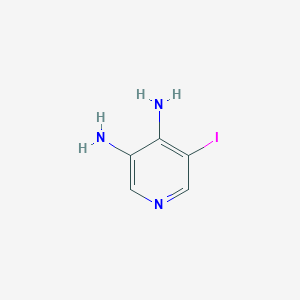
![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)
![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)
![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)
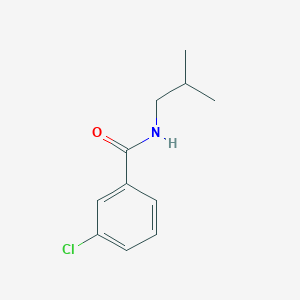
![N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2493554.png)
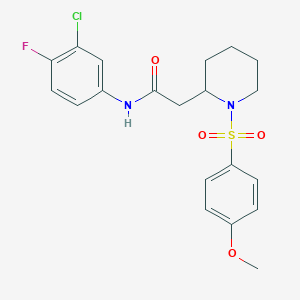
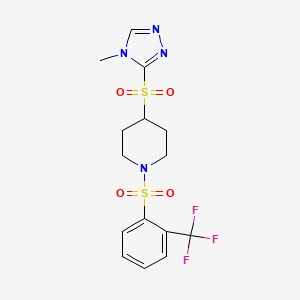
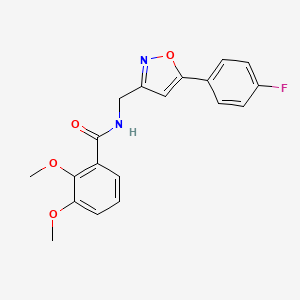
![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)
